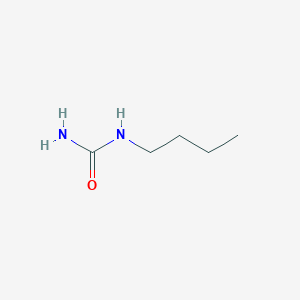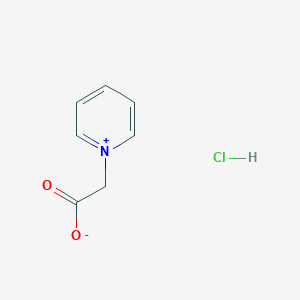
Cloruro de 1-(carboximetil)piridinio
Descripción general
Descripción
1-(Carboxymethyl)pyridinium chloride is an acidic ionic liquid that has been synthesized and explored for its potential in dissolving cellulose, chitosan, and chitin. It has shown the ability to dissolve these polysaccharides at significant concentrations, with the optimal water content in the IL/water mixture being as high as 40 wt.% for efficient dissolution. This is a notable contrast to previous reports for other ionic liquids and represents a breakthrough in solution processability and cost reduction for dissolution processes .
Synthesis Analysis
The synthesis of 1-(carboxymethyl)pyridinium chloride is not detailed in the provided papers, but its application in the dissolution of cellulose, chitosan, and chitin suggests a straightforward synthesis pathway, likely involving the quaternization of pyridine with chloroacetic acid or its derivatives. The synthesis of related compounds, such as pyridinium-1-sulfonic acid-2-carboxylic acid chloride, involves specific reactions under controlled conditions, which could be similar to the synthesis of 1-(carboxymethyl)pyridinium chloride .
Molecular Structure Analysis
The molecular structure of related compounds, such as carboxymethylpalladium(triphenylphosphine)pyridine, has been determined by X-ray crystal structure analysis. The palladium atom in this compound is C,O-chelated by an acetic acid to form a four-membered ring, with the palladium atom having approximately square-planar geometry . Although not the same compound, this provides insight into the potential coordination chemistry of carboxymethylpyridinium derivatives.
Chemical Reactions Analysis
1-(Carboxymethyl)pyridinium chloride has been used as a solvent for the dissolution and regeneration of cellulose and chitosan. The regenerated cellulose and chitosan exhibit reduced crystallinity and lower thermal degradation onset temperatures compared to the initial samples, indicating that chemical reactions during the dissolution process may alter the physical properties of the polysaccharides . Additionally, related pyridinium compounds have been used as catalysts in the synthesis of various organic molecules, suggesting that 1-(Carboxymethyl)pyridinium chloride could also have catalytic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Carboxymethyl)pyridinium chloride are not explicitly detailed in the provided papers. However, the ability to dissolve cellulose, chitosan, and chitin at high concentrations with a significant amount of water suggests that it has unique solvation properties. The related compounds exhibit specific thermal and optical properties, such as thermal stability and optical transmittance windows, which could be indicative of the properties of 1-(Carboxymethyl)pyridinium chloride . The crystal structure of a similar compound, 4-Amino-(1-carboxymethyl)pyridinium chloride, shows that the anions and cations are interconnected by intermolecular hydrogen bonds, forming a three-dimensional network, which could influence the physical properties of the ionic liquid .
Aplicaciones Científicas De Investigación
Disolución y Regeneración de Celulosa
Cloruro de 1-(carboximetil)piridinio: se ha identificado como un posible disolvente para la disolución de celulosa. Los investigadores han sugerido que este líquido iónico ácido puede disolver la celulosa a concentraciones de hasta 11% en peso . Esta propiedad es particularmente útil en la industria textil para el procesamiento de fibras de algodón y en la producción de materiales a base de celulosa.
Estudios de Enlaces de Hidrógeno
El compuesto presenta características interesantes de enlaces de hidrógeno. Se ha demostrado que forma enlaces de hidrógeno simples y dobles entre cationes, a pesar de las fuerzas repulsivas de Coulomb entre iones con carga similar . Esta característica es significativa para comprender las interacciones moleculares y diseñar nuevos líquidos iónicos con propiedades personalizadas.
Síntesis de Líquidos Iónicos
Como líquido iónico, This compound puede sintetizarse y funcionalizarse para diversas aplicaciones. Su estructura y propiedades pueden analizarse utilizando técnicas como RMN y FTIR, contribuyendo al desarrollo de nuevos solventes y materiales .
Química Analítica
En química analítica, This compound puede utilizarse para crear derivados solubles en agua de cetonas y cetoesteroides . Esta aplicación es crucial para la purificación y el análisis de compuestos orgánicos complejos.
Safety and Hazards
When handling 1-(Carboxymethyl)pyridinium chloride, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed .
Mecanismo De Acción
Target of Action
1-(Carboxymethyl)pyridinium chloride, also known as N-carboxymethylpyridinium chloride , is an organic compound that is commonly used in organic synthesis reactions as a catalyst or reagent . It acts as an acid catalyst in many chemical reactions, promoting esterification and nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets by promoting reactions such as esterification and nucleophilic substitution . Esterification is a reaction between a carboxylic acid and an alcohol to produce an ester. Nucleophilic substitution is a fundamental class of reactions in which an electron-rich nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group.
Result of Action
The primary result of the action of 1-(Carboxymethyl)pyridinium chloride is the promotion of esterification and nucleophilic substitution reactions . These reactions are fundamental to many processes in organic chemistry, and their promotion can facilitate the synthesis of a wide range of organic compounds.
Action Environment
1-(Carboxymethyl)pyridinium chloride is a white or off-white crystalline powder that is highly soluble in water but has poor solubility in organic solvents . This suggests that its action, efficacy, and stability may be influenced by the solvent environment. For instance, its catalytic activity may be more pronounced in aqueous environments. Additionally, it should be stored at room temperature , indicating that extreme temperatures could potentially affect its stability or efficacy. Safety measures should be taken while handling this compound as it may cause irritation to the eyes, skin, and respiratory tract .
Análisis Bioquímico
Biochemical Properties
1-(Carboxymethyl)pyridinium chloride plays a significant role in many biochemical reactions. It acts as an acid catalyst, promoting esterification and nucleophilic substitution reactions
Cellular Effects
It has been suggested that it has the potential to dissolve cellulose at concentrations of up to 11 wt%, which could have implications for cell function .
Molecular Mechanism
It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2-pyridin-1-ium-1-ylacetic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)6-8-4-2-1-3-5-8;/h1-5H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMXPTIRDWHULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022238 | |
| Record name | 1-(Carboxymethyl)pyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6266-23-5 | |
| Record name | Pyridinium, 1-(carboxymethyl)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6266-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Carboxymethyl)pyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006266235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-(carboxymethyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Carboxymethyl)pyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-carboxymethylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(CARBOXYMETHYL)PYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EPZ2QC0FQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

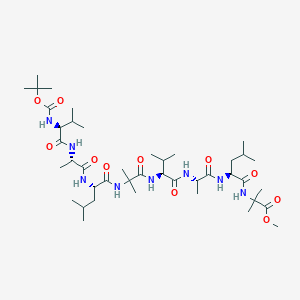
![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)


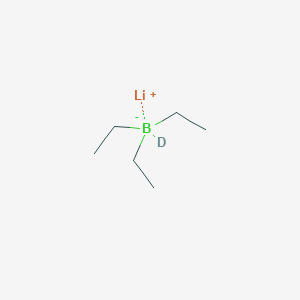

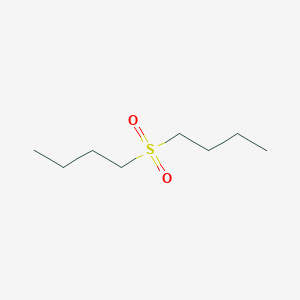
![3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B146181.png)


